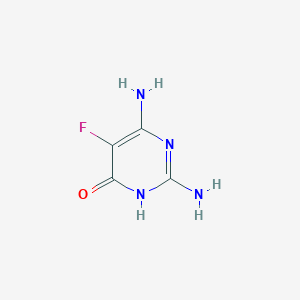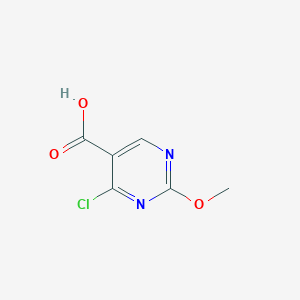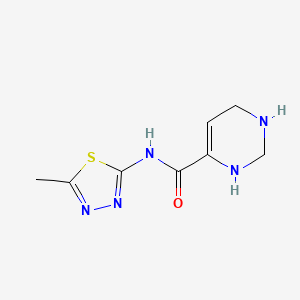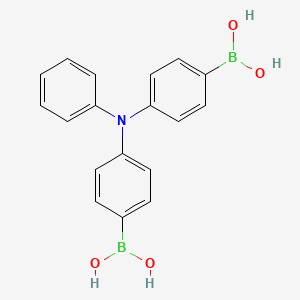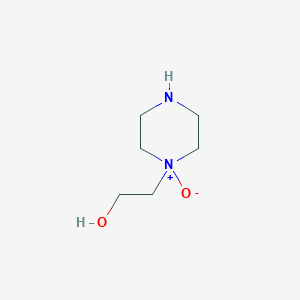
1-(2-Hydroxyethyl)piperazine1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)piperazine1-oxide is an organic compound with the molecular formula C6H14N2O. It is a derivative of piperazine, featuring a hydroxyethyl group attached to the nitrogen atom. This compound is known for its use in various chemical and pharmaceutical applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Hydroxyethyl)piperazine1-oxide can be synthesized through the reaction of piperazine with ethylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain a high-purity product.
化学反応の分析
Types of Reactions
1-(2-Hydroxyethyl)piperazine1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
1-(2-Hydroxyethyl)piperazine1-oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly neuroleptic agents.
Industry: The compound is employed in the production of corrosion inhibitors, surfactants, and synthetic fibers.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)piperazine1-oxide involves its ability to undergo nucleophilic substitution reactions, allowing it to participate in the formation of complex molecular structures. Its reactivity with a wide range of functional groups makes it useful in the development of diverse chemical compounds.
類似化合物との比較
Similar Compounds
Piperazine: A basic structure similar to 1-(2-Hydroxyethyl)piperazine1-oxide but without the hydroxyethyl group.
1,4-Diazacyclohexane: Another piperazine derivative with different functional groups.
Uniqueness
This compound is unique due to its hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives. This makes it particularly valuable in specific chemical and pharmaceutical applications.
特性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
2-(1-oxidopiperazin-1-ium-1-yl)ethanol |
InChI |
InChI=1S/C6H14N2O2/c9-6-5-8(10)3-1-7-2-4-8/h7,9H,1-6H2 |
InChIキー |
SSXLTFUZCMQMKT-UHFFFAOYSA-N |
正規SMILES |
C1C[N+](CCN1)(CCO)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



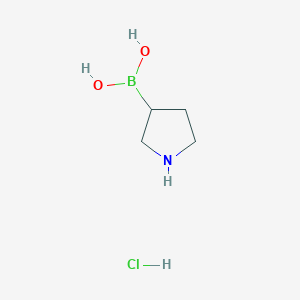
![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)

![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)
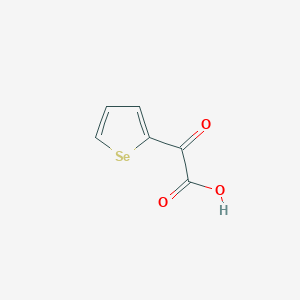
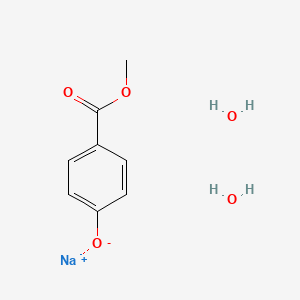
![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)

